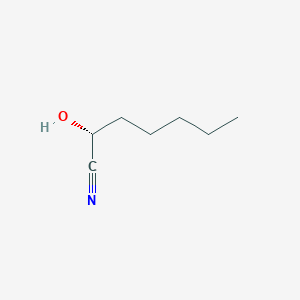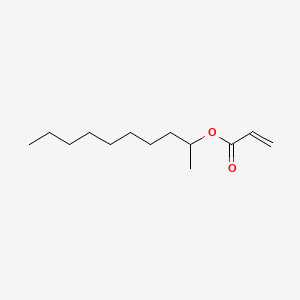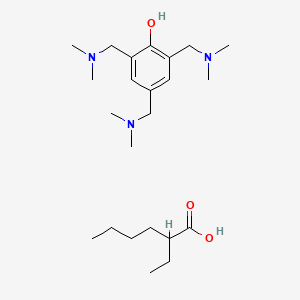![molecular formula C8H9N5 B13757718 3-Methylpyrido[2,3-b]pyrazine-6,8-diamine CAS No. 740021-51-6](/img/structure/B13757718.png)
3-Methylpyrido[2,3-b]pyrazine-6,8-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylpyrido[2,3-b]pyrazine-6,8-diamine is a heterocyclic compound with the molecular formula C8H7N3 It is a derivative of pyrido[2,3-b]pyrazine, characterized by the presence of a methyl group at the 3-position and amino groups at the 6 and 8 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyrido[2,3-b]pyrazine-6,8-diamine typically involves multicomponent reactions. One reported method involves the reaction of 2,3-diaminopyridine with pyruvic aldehyde in ethanol under reflux conditions. The reaction mixture is then concentrated, and the residue is recrystallized from 2-propanol to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylpyrido[2,3-b]pyrazine-6,8-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Methylpyrido[2,3-b]pyrazine-6,8-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a DNA sensor and bioactive compound.
Medicine: Evaluated as a potential inhibitor of tumor necrosis factor-alpha (TNF-α), showing significant inhibitory activity in vitro.
Industry: Explored for its use in the development of photonic and optoelectronic materials due to its unique electronic properties.
Mecanismo De Acción
The biological mechanism of action for 3-Methylpyrido[2,3-b]pyrazine-6,8-diamine involves its interaction with molecular targets such as TNF-α. The compound inhibits the activity of TNF-α, a cytokine involved in systemic inflammation, by binding to its active site and preventing its interaction with receptors. This inhibition can reduce inflammation and has potential therapeutic applications in diseases where TNF-α plays a critical role.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-b]pyrazine: The parent compound without the methyl and amino substitutions.
3-Methylpyrido[2,3-b]pyrazine: Lacks the amino groups at the 6 and 8 positions.
6,8-Diaminopyrido[2,3-b]pyrazine: Lacks the methyl group at the 3-position.
Uniqueness
3-Methylpyrido[2,3-b]pyrazine-6,8-diamine is unique due to the combination of its methyl and amino substitutions, which confer distinct electronic and steric properties.
Propiedades
Número CAS |
740021-51-6 |
|---|---|
Fórmula molecular |
C8H9N5 |
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
3-methylpyrido[2,3-b]pyrazine-6,8-diamine |
InChI |
InChI=1S/C8H9N5/c1-4-3-11-7-5(9)2-6(10)13-8(7)12-4/h2-3H,1H3,(H4,9,10,12,13) |
Clave InChI |
QMLMGULJCDURDU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C2C(=CC(=NC2=N1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate](/img/structure/B13757642.png)







![Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13757697.png)

![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B13757724.png)
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide](/img/structure/B13757726.png)

